(4-Benzyl-6-methylmorpholin-2-yl)methanol
Overview
Description
(4-Benzyl-6-methylmorpholin-2-yl)methanol: is a chemical compound belonging to the class of organic compounds known as morpholines. Morpholines are heterocyclic compounds containing a six-membered ring with one nitrogen atom and five carbon atoms. This particular compound features a benzyl group and a methyl group attached to the morpholine ring, with a hydroxymethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-6-methylmorpholin-2-yl)methanol typically involves the following steps:
Formation of Morpholine Derivative: : The starting material is often a morpholine derivative, which undergoes alkylation to introduce the benzyl and methyl groups.
Reduction: : The intermediate compound is then reduced to introduce the hydroxymethyl group at the appropriate position.
Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Benzyl-6-methylmorpholin-2-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The compound can be further reduced to remove the benzyl or methyl groups.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Removal of benzyl or methyl groups to form simpler derivatives.
Substitution: : Formation of halogenated or alkylated morpholines.
Scientific Research Applications
(4-Benzyl-6-methylmorpholin-2-yl)methanol: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biological molecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which (4-Benzyl-6-methylmorpholin-2-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(4-Benzyl-6-methylmorpholin-2-yl)methanol: can be compared with other similar compounds, such as:
Morpholine: : The parent compound without substituents.
4-Benzylmorpholine: : Similar structure but without the methyl group.
6-Methylmorpholine: : Similar structure but without the benzyl group.
This compound .
Properties
IUPAC Name |
(4-benzyl-6-methylmorpholin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHTTKTZQGSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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